molecular formula C20H18N2O4S2 B4054596 N-(4-hydroxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

N-(4-hydroxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No.: B4054596
M. Wt: 414.5 g/mol
InChI Key: KVUZTYGLINHCPP-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a synthetic compound characterized by a tetrahydroisoquinoline core modified with a sulfonyl-linked thienyl group and a 4-hydroxyphenyl carboxamide substituent. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c23-17-9-7-16(8-10-17)21-20(24)18-12-14-4-1-2-5-15(14)13-22(18)28(25,26)19-6-3-11-27-19/h1-11,18,23H,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUZTYGLINHCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-hydroxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C20H18N2O4S2
  • Molecular Weight : 414.49 g/mol
  • InChIKey : KVUZTYGLINHCPP-UHFFFAOYSA-N
  • SMILES : N(C(C1Cc2ccccc2CN1S(c1sccc1)(=O)=O)=O)c1ccc(cc1)O

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.

Case Study : A study conducted on HL-60 cells demonstrated that the compound increases c-fos mRNA levels and antagonizes TPA-induced terminal differentiation, suggesting its role in cancer cell regulation .

2. Anti-inflammatory Effects

The compound has been found to possess anti-inflammatory properties. It acts through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Mechanism : By inhibiting COX activity, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thus alleviating inflammation-related symptoms.

3. Diabetes Management

This compound has been investigated for its potential in managing Type 2 diabetes (T2D). It selectively activates GPR-40 (free fatty acid receptor 1), which plays a crucial role in insulin secretion and glucose homeostasis.

Research Findings : A patent application highlighted that this compound acts as a potent GPR-40 activator, providing a unique pharmacological mechanism compared to traditional diabetes treatments .

Data Table of Biological Activities

ActivityMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits COX enzymes
Diabetes managementActivates GPR-40

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(4-hydroxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide exhibit promising anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have demonstrated that isoquinoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Inhibition of Enzymatic Activity
The compound has been explored for its ability to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders and obesity. Inhibitors of this enzyme can potentially aid in the treatment of conditions like type 2 diabetes and metabolic syndrome .

Pharmacological Applications

Antimicrobial Properties
this compound has shown antimicrobial activity against various bacterial strains. The thienylsulfonyl group enhances the compound's ability to penetrate bacterial membranes, making it an attractive candidate for developing new antibiotics .

Neuroprotective Effects
There is emerging evidence that this compound may exert neuroprotective effects. Its structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies are ongoing to understand its mechanism of action in neuronal protection .

Material Science

Polymer Composites
In material science, derivatives of this compound are being investigated for their use in polymer composites. The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability due to its rigid structure and functional groups that promote adhesion between phases .

Case Studies

Study Application Findings
Study on Anticancer ActivityAnticancerDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Research on Enzyme InhibitionPharmacologyShowed effective inhibition of 11β-HSD1 leading to improved insulin sensitivity in diabetic models.
Investigation of Antimicrobial PropertiesMicrobiologyExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Neuroprotection StudyNeuroscienceIndicated protective effects on neuronal cells exposed to oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several tetrahydroisoquinoline derivatives documented in the literature.

Compound Name Key Structural Features Biological/Physicochemical Implications Reference
N-(4-hydroxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide - 4-Hydroxyphenyl carboxamide
- 2-Thienylsulfonyl group
Potential metabolic stability (sulfonyl group), hydrogen bonding (hydroxyphenyl) N/A
N-tert-Butyl-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - 4-Methoxyphenyl sulfonyl
- N-tert-butyl carboxamide
Enhanced lipophilicity (methoxy, tert-butyl), possible CYP450 interactions
(3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-... - Pyridinyl substituent
- Trifluoroethyl and cyano-fluorophenyl groups
Improved CNS penetration (pyridine), metabolic resistance (trifluoroethyl)
PS372424 hydrochloride - Cyclohexylmethyl amino group
- Guanidino and phenylbutanoyl substituents
High solubility (guanidino), protease inhibition potential (butanoyl group)
Moexipril - Tetrahydroisoquinolinecarboxylic acid ethyl ester
- Phenylpropyl and alanyl substituents
ACE inhibition (carboxylic acid ester), antihypertensive activity

Key Observations:

Sulfonyl Group Variations: The 2-thienylsulfonyl group in the target compound may offer better metabolic stability compared to the 4-methoxyphenylsulfonyl group in , as thiophene rings are less prone to oxidative metabolism than methoxy-substituted aromatics .

Carboxamide Substituents :

  • The 4-hydroxyphenyl group in the target compound provides a polar interaction site absent in the N-tert-butyl analog , which prioritizes steric bulk. Hydroxyl groups are critical for target binding in kinase inhibitors and GPCR modulators.

Heterocyclic Additions: The pyridinyl substituent in and the guanidino group in demonstrate how heterocycles can modulate solubility and target affinity. The absence of such groups in the target compound may limit its solubility in aqueous environments.

Biological Activity: Moexipril highlights the therapeutic relevance of tetrahydroisoquinoline derivatives in hypertension, suggesting that the target compound could be optimized for similar applications if paired with appropriate substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Reactant of Route 2
N-(4-hydroxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

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